molecular formula C9H8FNO2 B7951912 1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid

Cat. No.: B7951912
M. Wt: 181.16 g/mol
InChI Key: UXMYCZUWRBMXON-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid (CAS 1427011-71-9) is a high-purity chemical building block of significant interest in medicinal and agrochemical research . This compound, with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol, features a cyclopropane ring substituted with a carboxylic acid and a fluorinated pyridyl group . The strained cyclopropane ring is a privileged structure in drug design, known for its ability to improve potency, metabolic stability, and affinity in target molecules . The incorporation of the 4-fluoro-3-pyridyl moiety further enhances its utility as a versatile intermediate for constructing more complex, bioactive molecules. Its primary research application is as a critical precursor in the synthesis of novel compounds for biological screening. The carboxylic acid functional group serves as a handle for further derivatization, notably through Pd-catalyzed enantioselective C-H activation and cross-coupling reactions to create chiral cyclopropane structures with quaternary stereocenters, which are valuable in asymmetric synthesis . Furthermore, analogous cyclopropane carboxylic acid derivatives are extensively utilized in developing herbicides and pesticides, highlighting the potential of this compound scaffold in agricultural chemistry discovery programs . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-1-4-11-5-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMYCZUWRBMXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CN=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

This method, adapted from the synthesis of 1-fluorocyclopropane-1-carboxylic acid derivatives, involves a two-step process:

  • Formation of a cyclopropane-containing ketone : A fluorinated pyridyl ketone, such as 1-fluoro-cyclopropyl-(4-fluoro-3-pyridyl)ketone, is synthesized via nucleophilic substitution or Friedel-Crafts acylation.

  • Oxidation to the carboxylic acid : The ketone is oxidized using peroxy compounds (e.g., m-chloroperbenzoic acid) under basic conditions, followed by ester hydrolysis to yield the carboxylic acid.

Key Reaction Conditions:

  • Oxidation : Performed with m-chloroperbenzoic acid (2.2 equiv) in dichloromethane at 0–25°C for 12–24 hours.

  • Ester hydrolysis : Acidic or basic hydrolysis (e.g., NaOH, HCl) to cleave the ester intermediate.

Example Data:

Starting MaterialOxidizing AgentYield (%)Purity (%)
1-Fluoro-cyclopropyl-(4-chlorophenyl)ketonem-CPBA90>95
1-Fluoro-cyclopropyl-(4-fluoro-3-pyridyl)ketone*m-CPBA85*>90*

*Extrapolated data based on analogous substrates.

Advantages and Limitations

  • Advantages : High yields (>85%) and compatibility with electron-deficient aromatic rings like pyridines.

  • Limitations : Multi-step synthesis of the ketone precursor and sensitivity of the fluorinated cyclopropane ring to strong acids/bases.

Photoredox-Catalyzed Decarboxylative Cyclopropanation

Reaction Mechanism and Steps

Inspired by photoredox methodologies for cyclopropane synthesis, this approach employs a radical–polar crossover mechanism:

  • Decarboxylation : A carboxylic acid precursor (e.g., 4-fluoro-3-pyridylacetic acid) undergoes photoredox-catalyzed decarboxylation to generate a carbon-centered radical.

  • Radical addition and cyclization : The radical adds to a chloroalkene, forming a carbanion intermediate that undergoes 3-exo-tet cyclization to form the cyclopropane ring.

Key Reaction Conditions:

  • Catalyst : 4CzIPN (1 mol%) under blue LED irradiation.

  • Solvent : Acetonitrile or DMF at room temperature.

Example Data:

Carboxylic AcidChloroalkeneYield (%)
Boc-Pro-OHHomoallyl chloride99
4-Fluoro-3-pyridylacetic acid*Chloroethyl acrylate75*

*Hypothetical substrate based on reported scope.

Advantages and Limitations

  • Advantages : Mild conditions, functional group tolerance, and scalability for complex substrates.

  • Limitations : Requires specialized equipment for photoredox catalysis and optimization for pyridyl-containing substrates.

Sulfone-Mediated Cyclopropanation

Reaction Mechanism and Steps

This method, derived from cyclopropane-carboxylic acid syntheses, utilizes perfluoroalkyl sulfones as intermediates:

  • Sulfone formation : A pyridyl-substituted sulfone (e.g., 4-fluoro-3-pyridylsulfone) is prepared via nucleophilic substitution.

  • Cyclopropanation : The sulfone undergoes base-mediated elimination to generate a cyclopropane ring, followed by oxidation to the carboxylic acid.

Key Reaction Conditions:

  • Cyclopropanation : KOtBu (2.0 equiv) in THF at −78°C.

  • Oxidation : Jones reagent (CrO3/H2SO4) or TEMPO/NaClO.

Example Data:

Sulfone IntermediateBaseYield (%)
PhenylsulfoneKOtBu70
4-Fluoro-3-pyridylsulfone*KOtBu65*

*Projected data based on analogous reactions.

Advantages and Limitations

  • Advantages : Scalable for industrial production and compatibility with electron-withdrawing groups.

  • Limitations : Lower yields compared to photoredox methods and hazardous oxidation reagents.

Comparative Analysis of Methods

ParameterKetone OxidationPhotoredoxSulfone
Yield (%)85–9075–9965–70
Reaction Time24–48 h6–12 h12–24 h
Functional Group ToleranceModerateHighLow
ScalabilityIndustrialLab-scaleIndustrial

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 4-Fluoro-3-pyridyl C₉H₈FNO₂ 181.17 High metabolic stability; enzyme inhibition
1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid 6-Bromo-3-pyridinyl C₉H₈BrNO₂ 258.08 Halogen bonding potential; agrochemical intermediates
1-(3',4'-Dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid 3',4'-Dichloro-2-fluorobiphenyl C₁₆H₁₁Cl₂FNO₂ 325.16 Enhanced lipophilicity; receptor modulation
trans-2-(3′-Fluoro-[1,1′-biphenyl]-3-yl)-cyclopropanecarboxylic acid (Compound 9f) 3′-Fluoro-biphenyl C₁₇H₁₃FO₂ 280.29 O-Acetylserine sulfhydrylase inhibition
1-(4-Chloro-benzenesulfonyl)-cyclopropanecarboxylic acid amides 4-Chloro-benzenesulfonyl Varies 382–415 Cannabinoid receptor modulation

Electronic and Steric Effects

  • Fluorine Substituents : The 4-fluoro group on the pyridine ring in the target compound enhances electronegativity, improving binding interactions with enzymes or receptors via dipole interactions or hydrogen bonding. This contrasts with bromo-substituted analogues (e.g., 1-(6-Bromo-3-pyridinyl)-), where the larger bromine atom increases molecular weight and polarizability, favoring halogen bonding .
  • Aromatic Systems : Biphenyl derivatives (e.g., Compound 9f) exhibit extended π-systems, enhancing stacking interactions in enzyme active sites. However, the pyridyl group in the target compound introduces nitrogen-based hydrogen-bonding capabilities absent in purely hydrocarbon-based analogues .

Metabolic Stability

Cyclopropane rings are typically metabolized via ring-opening pathways, as shown in studies where cyclopropanecarboxylic acid derivatives are converted to β-hydroxybutyric acid . However, the fluorine atom in the target compound likely slows metabolism by blocking oxidative pathways, increasing half-life compared to non-fluorinated analogues like 1-(3-pyridyl)cyclopropanecarboxylic acid .

Biological Activity

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety substituted with a fluorine atom. Its molecular formula is C8H8FNO2C_8H_8FNO_2, and it exhibits properties that make it suitable for various biological applications.

Pharmacological Activities

The compound has been studied for several biological activities, including:

  • Anti-inflammatory Activity : Research indicates that derivatives of cyclopropanecarboxylic acids can inhibit inflammatory pathways, particularly through modulation of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Some studies have explored the compound's potential in cancer therapy, particularly through its ability to induce apoptosis in cancer cells or inhibit tumor growth .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. For example:

  • Inhibition of COX Enzymes : The compound may inhibit COX-2, which is involved in the inflammatory response, thereby reducing inflammation and pain .
  • Modulation of Nitric Oxide Pathways : By affecting iNOS activity, the compound can alter nitric oxide levels, which play a role in numerous signaling pathways related to inflammation and cell survival .

Case Studies

  • Anti-inflammatory Efficacy : A study on cyclopropanecarboxylic acid derivatives demonstrated significant reductions in inflammatory markers in animal models, indicating that these compounds could serve as effective anti-inflammatory agents .
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against several pathogenic bacteria, supporting its potential as an antimicrobial agent .
  • Cancer Cell Studies : Preliminary results from cancer cell line studies suggest that this compound can induce cell cycle arrest and apoptosis, highlighting its potential for further development as an anticancer therapeutic .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of COX-2 and iNOS
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What crystallographic challenges arise in determining its 3D structure?

  • Methodological Answer : Fluorine’s strong X-ray scattering complicates phase determination. Use synchrotron radiation (λ = 0.7–1.0 Å) and cryocrystallography (100 K) to enhance resolution. Mercury (CCDC) software models disorder in the cyclopropane ring .

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